N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxole ring, a methoxyphenyl group, and a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted pyrazine and a suitable amine can lead to the formation of the pyrrolo[1,2-a]pyrazine core.
Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced through a coupling reaction with a benzodioxole-containing reagent. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and selectivity.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a substitution reaction, where a methoxyphenyl halide reacts with the intermediate compound formed in the previous steps.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields, cost-effectiveness, and scalability. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, acids, bases, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with altered hydrogen content.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity against specific targets, making it useful in the design of new therapeutic agents.
Materials Science: The compound’s chemical properties can be exploited in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Biological Research: The compound can be used as a tool in biological research to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: This compound lacks the methoxy group on the phenyl ring, which may result in different chemical properties and biological activity.
N-(2H-1,3-benzodioxol-5-yl)-1-(4-hydroxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: This compound has a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can enhance its chemical stability and influence its biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-17-7-4-15(5-8-17)21-18-3-2-10-24(18)11-12-25(21)22(26)23-16-6-9-19-20(13-16)29-14-28-19/h2-10,13,21H,11-12,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSUWUOMOLUOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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